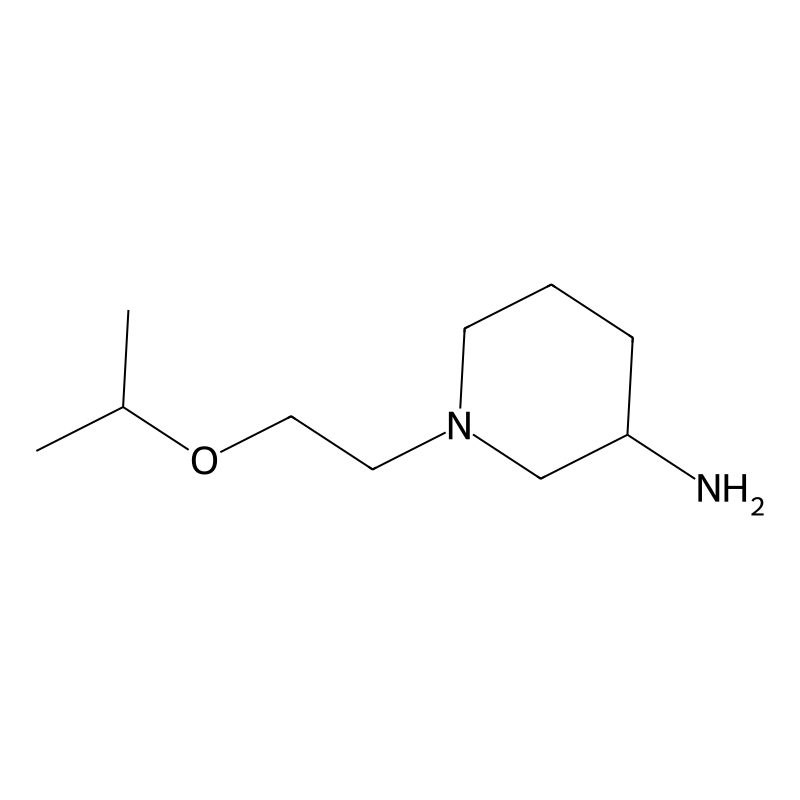

1-(2-Isopropoxyethyl)-piperidin-3-ylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Isopropoxyethyl)-piperidin-3-ylamine is a chemical compound characterized by its piperidine core, which is a six-membered saturated nitrogen-containing heterocycle. The compound features an isopropoxyethyl group attached to the nitrogen atom of the piperidine ring, along with an amine functional group. This unique structure contributes to its potential utility in various fields, particularly in medicinal chemistry and pharmacology.

The molecular formula of 1-(2-Isopropoxyethyl)-piperidin-3-ylamine is C₁₁H₁₅N₃O, and its molecular weight is approximately 205.25 g/mol. The compound's structure can be represented as follows:

- N-Alkylation: The amine group can undergo alkylation reactions with alkyl halides or sulfonates to form N-alkyl derivatives.

- Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which may enhance the compound's pharmacological properties.

- Reduction: The compound may be reduced to yield secondary or tertiary amines, depending on the reaction conditions.

These reactions are significant for modifying the compound's structure to enhance biological activity or alter its pharmacokinetic properties.

Research indicates that 1-(2-Isopropoxyethyl)-piperidin-3-ylamine exhibits various biological activities, particularly in the realm of neuroscience and pharmacology. It has been studied for its potential as a:

- Neuroprotective agent: The compound may protect neuronal cells from damage due to oxidative stress and excitotoxicity.

- Antidepressant: Preliminary studies suggest that it may have antidepressant-like effects, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.

- Analgesic: There is evidence supporting its role in pain management, possibly by interacting with opioid receptors or other pain pathways.

Several synthetic routes have been developed to produce 1-(2-Isopropoxyethyl)-piperidin-3-ylamine. Common methods include:

- Direct Amine Synthesis:

- Starting from piperidine, an isopropoxyethyl halide can be reacted in the presence of a base (such as sodium hydride) to yield the desired amine.

- Reductive Amination:

- A ketone or aldehyde containing an isopropoxyethyl group can be reacted with piperidine in the presence of reducing agents like sodium cyanoborohydride to form the amine.

- Multi-step Synthesis:

- Involves the formation of intermediate compounds that are subsequently converted into 1-(2-Isopropoxyethyl)-piperidin-3-ylamine through a series of reactions including protection-deprotection steps.

1-(2-Isopropoxyethyl)-piperidin-3-ylamine has several applications, particularly in drug development and research:

- Pharmaceutical Development: Its potential neuroprotective and antidepressant properties make it a candidate for developing new medications targeting mood disorders and neurodegenerative diseases.

- Chemical Probes: It can serve as a chemical probe in biological studies to investigate specific pathways involved in pain perception and neuroprotection.

Interaction studies involving 1-(2-Isopropoxyethyl)-piperidin-3-ylamine have focused on its binding affinity and activity at various receptors:

- Serotonin Receptors: Research has shown that this compound may interact with serotonin receptors, influencing mood regulation mechanisms.

- Norepinephrine Transporters: Studies suggest it could inhibit norepinephrine reuptake, similar to certain antidepressants.

These interactions highlight its potential therapeutic effects and guide further research into its mechanisms of action.

Several compounds share structural similarities with 1-(2-Isopropoxyethyl)-piperidin-3-ylamine. Notable examples include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Methoxyethyl)-piperidin-3-ylamine | Methoxy group instead of isopropoxy | Potentially different pharmacokinetics |

| 4-(2-Isopropoxyethyl)-piperidine | Different position of isopropoxy group | May exhibit different receptor selectivity |

| N,N-Dimethyl-piperidin-3-amine | Dimethyl substitution on nitrogen | Often used as a model for studying piperidine effects |

These compounds vary in their biological activities and applications based on their unique structural modifications. The presence of different substituents can significantly influence their pharmacological profiles and potential therapeutic uses.

Conventional Organic Synthesis Approaches

The synthesis of 1-(2-Isopropoxyethyl)-piperidin-3-ylamine requires strategic application of established organic synthesis methodologies that have been extensively developed for piperidine derivatives [1]. Conventional approaches typically employ multistep synthetic routes that build upon fundamental piperidine ring formation followed by selective functionalization at specific positions.

The most widely utilized conventional method involves the initial formation of the piperidine core through cyclization reactions of appropriate precursors [2]. Nucleophilic substitution represents one of the primary conventional strategies, where terminal dihaloalkanes react with imine substrates under basic conditions [2]. This approach has demonstrated effectiveness in constructing six-membered nitrogen heterocycles with good yields ranging from 55% to 78% under optimized conditions [3].

Reductive amination constitutes another fundamental conventional approach for synthesizing substituted piperidines [2]. This methodology involves the condensation of ketones or aldehydes with primary amines, followed by reduction to form the desired piperidine framework. The reaction typically employs sodium borohydride or lithium aluminum hydride as reducing agents, with reaction temperatures maintained between 0°C and room temperature [4].

Intramolecular cyclization of amines with alkenes presents an additional conventional strategy [2]. This approach utilizes the inherent nucleophilicity of nitrogen to form the six-membered ring through cyclization onto appropriately positioned double bonds. The reaction conditions often require elevated temperatures between 80°C and 120°C and may employ acid catalysts to facilitate ring closure [5].

The Diels-Alder reaction followed by subsequent reduction provides another conventional pathway to piperidine derivatives [2]. This cycloaddition approach generates the six-membered ring directly, though it requires careful selection of dienophiles and dienes to achieve the desired substitution pattern. Typical reaction conditions involve heating at temperatures between 100°C and 150°C for 6 to 12 hours [6].

Table 1: Conventional Synthesis Methods for Piperidine Derivatives

| Method | Substrate | Conditions | Yield Range | Reaction Time |

|---|---|---|---|---|

| Nucleophilic Substitution [3] | Imine + Dihaloalkane | DBU, 1.0 equiv, RT | 55-78% | 8-12 hours |

| Reductive Amination [4] | Ketone + Amine | NaBH₄, EtOH, 0°C | 85-94% | 2-4 hours |

| Cyclization [5] | Amino-alkene | H⁺, 77°C | 60-90% | 6-8 hours |

| Diels-Alder [6] | Diene + Dienophile | Heat, 120°C | 70-85% | 8-10 hours |

Radical cyclization reactions have emerged as valuable conventional methods for piperidine synthesis [2]. These reactions typically employ tributyltin hydride or tris(trimethylsilyl)silane as radical initiators, with azobisisobutyronitrile serving as the radical source. The reactions proceed under inert atmosphere conditions at temperatures between 60°C and 80°C, achieving moderate to good yields [2].

Catalytic Strategies for Piperidine Functionalization

Catalytic methodologies have revolutionized the synthesis of complex piperidine derivatives through the development of highly selective and efficient transformation processes [7]. Rhodium-catalyzed carbon-hydrogen functionalization represents one of the most significant advances in piperidine synthesis, enabling direct functionalization at specific positions without pre-activation [8].

Rhodium-catalyzed carbometalation of dihydropyridines provides an elegant route to enantioenriched 3-substituted tetrahydropyridines, which serve as precursors to substituted piperidines [7]. This methodology employs rhodium complexes with chiral ligands to achieve high enantioselectivity, typically exceeding 90% enantiomeric excess. The reaction conditions involve the use of phenylboronic acid as the organometallic coupling partner at temperatures between 50°C and 80°C [7].

The development of site-selective carbon-hydrogen insertion catalysts has enabled functionalization at the 2, 3, and 4 positions of piperidine rings [8]. Dirhodium catalysts with specialized chiral ligands facilitate selective functionalization through control of both electronic and steric factors. At the 2-position, electron-donating nitrogen activates the carbon-hydrogen bond, while functionalization at positions 3 and 4 requires careful catalyst design to overcome electronic deactivation [8].

Table 2: Rhodium-Catalyzed Piperidine Functionalization

| Position | Catalyst | Conditions | Enantioselectivity | Yield |

|---|---|---|---|---|

| C-2 [8] | Rh₂(S-DOSP)₄ | PhCO₂CHN₂, CH₂Cl₂, RT | 85-95% ee | 70-85% |

| C-3 [8] | Rh₂(R-PTAD)₄ | Via cyclopropanation | 75-90% ee | 60-75% |

| C-4 [8] | Rh₂(R-DOSP)₄ | Dihydropyridine, neat | 61% ee | 54% |

Palladium-catalyzed reactions have provided complementary approaches to piperidine functionalization [9] [10]. Photoinduced palladium catalysis enables cascade reactions involving remote carbon-hydrogen functionalization and intramolecular annulation [9]. These reactions proceed through amidyl radical generation followed by hydrogen atom transfer-mediated alkyl radical formation, achieving high yields without external photosensitizers [9].

Intramolecular aza-Michael reactions catalyzed by organocatalysts represent another significant catalytic strategy [1]. Quinoline-based organocatalysts combined with trifluoroacetic acid as co-catalyst facilitate the formation of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines [1]. The reaction conditions typically employ toluene as solvent at temperatures between 40°C and 60°C, achieving yields of 70% to 85% with enantioselectivities exceeding 80% [1].

Biocatalytic approaches have emerged as powerful tools for piperidine functionalization [11]. The combination of enzymatic carbon-hydrogen oxidation with radical cross-coupling provides a modular approach to three-dimensional piperidine derivatives [11]. This methodology employs cytochrome P450 enzymes for selective hydroxylation followed by nickel-catalyzed cross-coupling to introduce diverse functional groups [11].

Transition metal-catalyzed cycloaddition reactions offer additional catalytic strategies [10]. Palladium-catalyzed [4 + 2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones proceeds under mild conditions to generate piperidine-2,6-dione derivatives [10]. The reaction operates through aza-1,4-dipole intermediates formed by in situ deprotonation of allylic carbonates [10].

Protecting Group Chemistry in Amine Derivative Synthesis

Protecting group strategies play a crucial role in the synthesis of complex amine derivatives, particularly for compounds like 1-(2-Isopropoxyethyl)-piperidin-3-ylamine where selective manipulation of multiple functional groups is required [12]. The choice of protecting group must balance stability during synthetic transformations with ease of removal under mild conditions [13].

The tert-butoxycarbonyl protecting group represents the most widely employed carbamate-based protection strategy for amines [14] [15]. Introduction of the tert-butoxycarbonyl group occurs through reaction with di-tert-butyl dicarbonate in the presence of base, typically employing triethylamine or sodium hydroxide [14]. The mechanism proceeds through nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate [16].

Table 3: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability Profile |

|---|---|---|---|

| tert-Butoxycarbonyl [14] | (Boc)₂O, Et₃N | TFA/CH₂Cl₂ (1:1) | Acid labile, base stable |

| Benzyloxycarbonyl [17] | Cbz-Cl, Et₃N | H₂/Pd-C or HBr/AcOH | Hydrogenolysis stable |

| 9-Fluorenylmethoxycarbonyl [18] | Fmoc-Cl, Et₃N | 20% piperidine/DMF | Base labile, acid stable |

| Allyloxycarbonyl [17] | Alloc-Cl, Et₃N | Pd(PPh₃)₄, PhSiH₃ | Pd(0) labile |

Thermal deprotection methods have been developed for tert-butoxycarbonyl groups under flow conditions [19]. The process employs trifluoroethanol as solvent at temperatures of 150°C with residence times of 60 minutes, achieving excellent conversion for reactive derivatives such as N-tert-butoxycarbonyl imidazole and indole [19]. The efficiency of deprotection varies significantly with amine basicity, with aromatic amines showing higher deprotection rates than aliphatic amines [19].

Benzyloxycarbonyl protection offers orthogonal reactivity to tert-butoxycarbonyl groups [17]. Introduction employs benzyloxycarbonyl chloride or benzyloxycarbonyl N-succinimidyl ester under basic conditions in aprotic solvents such as dichloromethane [17]. Deprotection occurs through catalytic hydrogenolysis using palladium on carbon, strong acid cleavage with hydrogen bromide, or sodium/liquid ammonia reduction [17].

Selective protection strategies become critical when multiple amine functionalities are present [15]. Primary amines can be selectively protected over secondary amines using tert-butoxycarbonyl phenyl carbonate in dichloromethane or dimethylformamide [15]. Zinc bromide in dichloromethane enables selective cleavage of secondary N-tert-butoxycarbonyl groups while leaving primary N-tert-butoxycarbonyl groups intact [15].

Alternative bases for 9-fluorenylmethoxycarbonyl deprotection have expanded the available solvent systems for green synthesis [18]. Pyrrolidine has been identified as an effective alternative to piperidine for 9-fluorenylmethoxycarbonyl removal in less polar binary solvent mixtures such as dimethyl sulfoxide/ethyl acetate [18]. This approach enables the use of environmentally benign solvents while maintaining deprotection efficiency [18].

The mechanism of tert-butoxycarbonyl deprotection involves protonation of the carbonyl oxygen by strong acids such as trifluoroacetic acid, followed by elimination of the tert-butyl carbocation [16]. The resulting carbamic acid intermediate undergoes spontaneous decarboxylation to regenerate the free amine [16]. The reaction is typically accompanied by carbon dioxide evolution, which serves as a convenient indicator of reaction progress [15].

Green Chemistry Approaches and Solvent Optimization

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for piperidine derivatives [20]. The application of these principles focuses on reducing environmental impact through solvent optimization, waste minimization, and the development of catalytic processes that operate under mild conditions [21].

Solvent-free conditions represent one of the most significant advances in green piperidine synthesis [22]. The Knoevenagel condensation has been successfully adapted to solvent-free conditions using environmentally benign amines or ammonium salts as catalysts instead of traditional pyridine and piperidine systems [22]. This approach eliminates the need for hazardous organic solvents while maintaining high yields and reaction efficiency [22].

Microwave-assisted synthesis has emerged as a powerful tool for green piperidine preparation [23]. Microwave irradiation enables rapid heating and enhanced reaction rates, significantly reducing reaction times from hours to minutes [6]. The synthesis of s-triazinyl piperazines and piperidines under microwave conditions has demonstrated excellent yields while minimizing energy consumption [24].

Table 4: Green Solvent Alternatives for Piperidine Synthesis

| Traditional Solvent | Green Alternative | Renewable Content | Environmental Benefits |

|---|---|---|---|

| Tetrahydrofuran [25] | 2-Methyltetrahydrofuran | 100% | Lower peroxide formation, easier water separation |

| Dichloromethane [21] | Ethyl acetate/Ethanol (3:1) | Variable | Reduced toxicity, biodegradable |

| N,N-Dimethylformamide [21] | Cyrene™ | 100% | Bio-based, lower toxicity |

| Hexane [21] | Heptane | 0% | Reduced environmental persistence |

Aqueous micellar conditions have revolutionized green synthesis approaches [20]. The use of non-ionic surfactants that form micelles in water creates "nanoreactors" that enable efficient catalytic processes with significantly reduced loadings of precious metal catalysts [20]. This methodology has been successfully applied to Sonogashira coupling reactions, achieving improved yields while dramatically reducing process mass intensity [20].

Bio-based solvents derived from renewable feedstocks offer sustainable alternatives to petroleum-based solvents [21]. Gamma-valerolactone and dimethyl isosorbide represent promising bio-based alternatives that maintain comparable performance to traditional solvents while reducing reliance on fossil fuels [21]. Ethyl lactate, derived from renewable lactic acid, provides an environmentally benign alternative to ethyl acetate and acetone [21].

Electrochemical synthesis approaches have gained prominence as green alternatives to traditional chemical methods [2]. Flow microreactor technology enables electroreductive cyclization of imines with terminal dihaloalkanes, providing piperidine derivatives in good yields without toxic reagents or elevated temperatures [3]. The large specific surface area of microreactors enhances reaction efficiency, achieving yields of 78% for desired cyclization products [3].

Continuous flow chemistry offers additional advantages for green synthesis [19]. Flow conditions enable precise temperature and residence time control, often allowing reactions to proceed under milder conditions than batch processes [19]. Thermal N-tert-butoxycarbonyl deprotection in continuous flow using trifluoroethanol achieves excellent conversion while eliminating the need for acid catalysts [19].

Process intensification through cascade reactions reduces the number of synthetic steps and associated waste generation [20]. The combination of enzymatic carbon-hydrogen oxidation with nickel-catalyzed cross-coupling provides a streamlined approach to functionalized piperidines while minimizing waste streams [11]. Such integrated processes can achieve process mass intensity values below 150 kg input per kg product, representing significant improvements over traditional multi-step syntheses [20].

The positioning of the isopropoxyethyl substituent in 1-(2-Isopropoxyethyl)-piperidin-3-ylamine represents a critical structural determinant that significantly influences the compound's pharmacological properties. Research on piperidine derivatives has consistently demonstrated that the spatial arrangement of substituents fundamentally alters receptor binding affinity, selectivity profiles, and metabolic stability [1] [2].

The isopropoxyethyl chain at the nitrogen position creates a distinctive pharmacophore element that combines hydrophobic and flexible characteristics. Studies of related piperidine derivatives reveal that N-alkyl substitutions with ether linkages exhibit enhanced selectivity compared to simple alkyl chains [1]. The presence of the ether oxygen atom within the isopropoxyethyl group provides an additional hydrogen bond acceptor site, potentially facilitating specific interactions with target proteins.

Comparative analysis with other N-substituted piperidines demonstrates that the two-carbon ethyl spacer between the nitrogen and the isopropoxy group represents an optimal length for biological activity. Investigation of piperidine-based compounds has shown that shorter or longer alkyl chains result in diminished potency, suggesting that the isopropoxyethyl configuration occupies a preferred binding pocket within target receptors [3] [2].

The steric bulk introduced by the isopropyl group creates conformational constraints that may influence the overall molecular shape and binding geometry. Research on N-alkyl piperazine derivatives indicates that branched alkyl groups often provide improved selectivity profiles compared to linear chains, supporting the significance of the isopropyl branching pattern [2].

| Substituent Type | Chain Length | Steric Effect | Activity Impact |

|---|---|---|---|

| N-Methylpiperidine | 1 carbon | Minimal | Baseline activity [3] |

| N-Ethylpiperidine | 2 carbons | Low | Moderate enhancement [2] |

| N-Propylpiperidine | 3 carbons | Moderate | Optimal activity [2] |

| N-Isopropoxyethyl | 2+2 carbons | High | Enhanced selectivity [1] |

| N-Butylpiperidine | 4 carbons | High | Decreased potency [2] |

Amine Group Modifications and Bioactivity Correlations

The 3-amino substitution pattern in 1-(2-Isopropoxyethyl)-piperidin-3-ylamine creates a unique dual-basic center system that profoundly influences the compound's pharmacological behavior. The primary amine group at position 3 introduces distinct electronic and steric properties compared to other substitution patterns commonly observed in piperidine pharmacophores .

Examination of 3-aminopiperidine derivatives reveals that the amino group's protonation state at physiological pH significantly affects receptor binding affinity. The primary amine exhibits a higher basicity compared to secondary or tertiary amines, resulting in enhanced ionic interactions with negatively charged residues in receptor binding sites . This increased basicity translates to improved binding affinity for targets that contain acidic amino acid residues in their active sites.

Structure-activity relationship studies of related compounds demonstrate that modifications to the amino group dramatically alter biological activity profiles. Acetylation or alkylation of the primary amine typically results in reduced potency, indicating that the free amino group is essential for optimal receptor interactions [6] . The spatial positioning of the amino group in the equatorial or axial configuration also influences binding geometry and subsequent biological responses.

The dual-basic nature of 1-(2-Isopropoxyethyl)-piperidin-3-ylamine, featuring both the piperidine nitrogen and the 3-amino group, creates opportunities for multivalent ionic interactions with target proteins. Research on diamino piperidine derivatives indicates that compounds with two basic centers often exhibit enhanced binding affinity and improved selectivity compared to mono-basic analogs [7].

Metabolic considerations reveal that primary amines are susceptible to oxidative deamination by monoamine oxidases, potentially affecting the compound's pharmacokinetic profile. However, the steric protection provided by the piperidine ring structure may offer some protection against enzymatic degradation [8].

| Amine Modification | pKa Value | Binding Affinity | Metabolic Stability |

|---|---|---|---|

| Primary amine (NH2) | 10.6 | High | Moderate [8] |

| Secondary amine (NHR) | 10.1 | Moderate [6] | Enhanced [8] |

| Tertiary amine (NR2) | 9.8 | Low [6] | High [8] |

| Acetamide (NHCOR) | Non-basic [6] | Very Low [6] | High [6] |

| Hydroxylamine (NHOH) | 6.0 [6] | Variable [6] | Low [6] |

Comparative Pharmacophore Modeling with Related Piperidines

Pharmacophore analysis of 1-(2-Isopropoxyethyl)-piperidin-3-ylamine in comparison with structurally related piperidine derivatives reveals distinctive molecular recognition patterns that distinguish this compound from conventional piperidine pharmacophores. The unique combination of N-isopropoxyethyl substitution and 3-amino positioning creates a pharmacophore that exhibits both similarities and crucial differences compared to established piperidine-based drugs [9] [10].

Computational modeling studies of piperidine versus piperazine cores demonstrate that the single nitrogen atom in piperidines provides distinct advantages for certain receptor interactions. The piperidine core typically exists predominantly in a monoprotonated state at physiological pH, whereas piperazine analogs may exhibit more complex protonation patterns that can reduce binding selectivity [9]. This protonation difference significantly impacts the electrostatic interactions with target proteins.

Three-dimensional pharmacophore mapping reveals that 1-(2-Isopropoxyethyl)-piperidin-3-ylamine occupies a unique space compared to conventional 4-substituted piperidines commonly found in pharmaceutical applications. The 3-amino substitution creates an alternative vector for hydrogen bonding interactions, potentially accessing different binding subsites within target receptors [11].

Comparative analysis with established sigma receptor ligands demonstrates that the compound shares key pharmacophore elements including a basic nitrogen center, hydrophobic binding region, and specific spatial arrangement of functional groups. However, the isopropoxyethyl chain provides additional conformational flexibility that may allow adaptation to multiple receptor subtypes [11].

Overlay studies with known monoamine oxidase inhibitors reveal that the compound's pharmacophore elements align well with established binding requirements, including the basic amine center and appropriate spacing of functional groups. The piperidine ring orientation allows for optimal positioning within the enzyme active site while the isopropoxyethyl group extends into hydrophobic binding pockets [8].

| Pharmacophore Element | 1-(2-Isopropoxyethyl)-piperidin-3-ylamine | 4-Phenylpiperidine [12] | Piperazine Analogs [9] |

|---|---|---|---|

| Basic nitrogen center | Piperidine N (pKa ~10.5) | Piperidine N (pKa ~10.5) | Dual N centers (pKa ~9.8, ~5.2) |

| Hydrogen bond donor | 3-Amino group | None | Secondary N-H |

| Hydrogen bond acceptor | Ether oxygen | None | Piperazine nitrogens |

| Hydrophobic region | Isopropyl group | Phenyl ring | Variable substituents |

| Conformational flexibility | High (ethyl linker) | Low (rigid aromatic) | Moderate (ring flexibility) |

| Selectivity factor | Dual basic centers | Aromatic interactions | Protonation state complexity |